molecular formula C9H2FN3 B3031059 2-Fluorobenzene-1,3,5-tricarbonitrile CAS No. 13519-91-0

2-Fluorobenzene-1,3,5-tricarbonitrile

Cat. No.: B3031059
CAS No.: 13519-91-0
M. Wt: 171.13 g/mol
InChI Key: QDJOGIDHYNTWNM-UHFFFAOYSA-N
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Description

2-Fluorobenzene-1,3,5-tricarbonitrile is an organic compound with the molecular formula C9H2FN3. It is a derivative of benzene, where three cyano groups (–CN) and one fluorine atom are substituted at the 1, 3, and 5 positions of the benzene ring. This compound is primarily used in research and industrial applications due to its unique chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Fluorobenzene-1,3,5-tricarbonitrile can be synthesized through various methods. One common approach involves the reaction of 2-fluorobenzonitrile with a suitable nitrile source under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are combined in precise ratios. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is then purified through techniques such as distillation or crystallization.

Chemical Reactions Analysis

Types of Reactions: 2-Fluorobenzene-1,3,5-tricarbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Fluorobenzene-1,3,5-tricarbonitrile is extensively used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-fluorobenzene-1,3,5-tricarbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical reactions to form desired products. In medicinal chemistry, its mechanism involves interactions with biological targets, potentially affecting molecular pathways and cellular processes .

Comparison with Similar Compounds

  • 2-Chlorobenzene-1,3,5-tricarbonitrile
  • 2-Bromobenzene-1,3,5-tricarbonitrile
  • 2-Iodobenzene-1,3,5-tricarbonitrile

Comparison: 2-Fluorobenzene-1,3,5-tricarbonitrile is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties compared to its halogenated counterparts. The fluorine atom’s high electronegativity and small size influence the compound’s reactivity and interactions in chemical and biological systems .

Properties

IUPAC Name

2-fluorobenzene-1,3,5-tricarbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H2FN3/c10-9-7(4-12)1-6(3-11)2-8(9)5-13/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDJOGIDHYNTWNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C#N)F)C#N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H2FN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00381588
Record name 2-fluorobenzene-1,3,5-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13519-91-0
Record name 2-fluorobenzene-1,3,5-tricarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00381588
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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